4-Methyl-5-phenylisoxazole-3-carboxylic acid
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Overview
Description
4-Methyl-5-phenylisoxazole-3-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It is a member of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-5-phenylisoxazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of benzoyl chloride oxime with ethyl acetoacetate. The reaction mixture is stirred and cooled to 0°C, followed by the addition of sodium hydroxide solution to maintain a pH of 7-8. The reaction is exothermic and requires cooling to maintain the temperature around 10°C. After the reaction is complete, the mixture is further treated with sodium hydroxide and heated to evaporate ethanol, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions, although metal-free alternatives are being explored to address issues related to toxicity and waste generation .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-phenylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrazine hydrate or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrazine hydrate in methanolic conditions.
Substitution: Sodium hydroxide in aqueous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
4-Methyl-5-phenylisoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation. The compound’s structure allows it to bind to the active site of the enzyme, blocking the conversion of arachidonic acid to prostaglandins . This inhibition pathway is crucial for its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylisoxazole-3-carboxylic acid
- 3-Phenyl-5-methylisoxazole-4-carboxylic acid
- 4-Isopropyl-5-phenylisoxazole-3-carboxylic acid
Uniqueness
4-Methyl-5-phenylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency as an enzyme inhibitor and greater stability under various reaction conditions .
Properties
IUPAC Name |
4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-9(11(13)14)12-15-10(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWYKGDZMIBRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668971-10-6 |
Source
|
Record name | 4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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